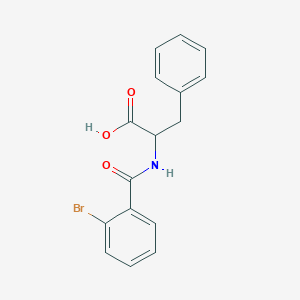

Phenylalanine, N-(2-bromobenzoyl)-

Description

BenchChem offers high-quality Phenylalanine, N-(2-bromobenzoyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylalanine, N-(2-bromobenzoyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1396971-96-2 |

|---|---|

Molecular Formula |

C16H14BrNO3 |

Molecular Weight |

348.19 g/mol |

IUPAC Name |

2-[(2-bromobenzoyl)amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C16H14BrNO3/c17-13-9-5-4-8-12(13)15(19)18-14(16(20)21)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)(H,20,21) |

InChI Key |

IFEXXHHSXLMJQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

The Significance of Modified Amino Acids in Contemporary Organic Synthesis and Medicinal Chemistry Research

Modified amino acids, often referred to as unnatural amino acids (UAAs), are non-genetically coded amino acids that are either chemically synthesized or occur naturally in specialized metabolic pathways. researchgate.net Their structural diversity and functional versatility have made them indispensable tools in modern drug discovery and organic synthesis. researchgate.net Unlike the 20 proteinogenic amino acids, UAAs offer a vast and largely unexplored chemical space, providing chemists with the flexibility to introduce novel functionalities, stereochemical constraints, and physicochemical properties into peptides and other bioactive molecules. researchgate.net

In organic synthesis, modified amino acids serve as chiral building blocks and molecular scaffolds for the construction of complex natural products and other target molecules. researchgate.netresearchgate.net Their inherent chirality and the presence of multiple reactive sites—the amino group, the carboxylic acid group, and the side chain—allow for precise and stereocontrolled transformations.

In medicinal chemistry, the incorporation of modified amino acids into peptide-based drugs or small molecule therapeutics can lead to significant improvements in their pharmacological profiles. mdpi.comnih.gov These modifications can enhance metabolic stability by introducing resistance to enzymatic degradation, improve binding affinity and selectivity for biological targets, and modulate pharmacokinetic properties such as membrane permeability and oral bioavailability. researchgate.netscience.gov For instance, the replacement of natural amino acids with UAAs at protease cleavage sites can dramatically increase the in-vivo half-life of a peptide drug. researchgate.net Furthermore, the introduction of specific functional groups through modified amino acids can enable targeted drug delivery and the development of novel therapeutic modalities like antibody-drug conjugates. researchgate.net

The Role of Halogenated Phenylalanine Derivatives in Scaffold Design

The introduction of halogen atoms, particularly on aromatic rings, is a well-established strategy in medicinal chemistry to fine-tune the properties of drug candidates. science.gov Halogenation can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. science.gov Halogen atoms can also participate in specific non-covalent interactions, such as halogen bonding, which can enhance binding affinity and selectivity for a protein target. libretexts.org

Phenylalanine, with its aromatic side chain, is a prime candidate for halogenation. Halogenated phenylalanine derivatives, including bromo-, fluoro-, and iodo-substituted analogs, have been extensively utilized in scaffold design for various therapeutic applications. researchgate.netresearchgate.netfrontiersin.org The incorporation of these derivatives into peptides can modulate their conformation and aggregation properties. For example, a study on the amyloidogenic peptide NFGAIL demonstrated that halogenation of the phenylalanine residue could alter the kinetics of fibril formation, providing a tool to investigate the mechanisms of amyloid-related diseases. researchgate.net

Furthermore, halogenated derivatives of L-phenylalanine have shown promise as neuroprotective agents. Research has indicated that compounds like 3,5-dibromo-L-tyrosine, a halogenated derivative, can attenuate excitotoxic neuronal injury, suggesting the potential for developing novel treatments for conditions such as stroke. researchgate.net The introduction of a bromine atom, as in the case of N-(2-Bromobenzoyl)phenylalanine, can be strategically employed to explore and optimize these beneficial interactions in drug design. The site-specific incorporation of p-Bromophenylalanine into recombinant proteins has also been achieved, opening avenues for the creation of proteins with novel functionalities through subsequent chemical modifications. nih.gov

Conceptual Framework of N Acylated Amino Acids As Building Blocks

Stereochemical Control in the Synthesis of Chiral Phenylalanine Derivatives

Since phenylalanine is a chiral molecule, maintaining its stereochemical configuration (L or D) is critical during synthesis. Racemization can occur, particularly under harsh basic or acidic conditions or during the activation of the carboxyl group of the N-acylated amino acid itself. researchgate.net

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule from prochiral or achiral starting materials. One established strategy involves the use of chiral auxiliaries. For instance, an analogue, (S)-Boc-N-methyl-p-benzoyl-phenylalanine, was synthesized with high optical purity through the alkylation of a sultam-derived Boc-sarcosinate. nih.gov

Modern catalytic methods offer powerful alternatives. Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to N-phthalimidodehydroalanine derivatives can produce a variety of chiral functionalized phenylalanines with high enantioselectivity. nih.govresearchgate.net This reaction proceeds through a conjugate addition and an enantioselective protonation cascade. nih.govresearchgate.net While not explicitly demonstrated for the 2-bromobenzoyl group, this method represents a state-of-the-art approach for the de novo synthesis of chiral N-acyl phenylalanine derivatives.

Enzymatic methods can also be employed for stereochemical control, often through the kinetic resolution of a racemic mixture. For example, serine proteinases can selectively hydrolyze the L-enantiomer of an N-acetyl-phenylalanine methyl ester, allowing for the separation of the unreacted D-enantiomer. google.comgoogle.com

Diastereoselective synthesis becomes relevant when a second chiral center is introduced into the molecule. While N-(2-bromobenzoyl)phenylalanine itself has only one stereocenter (the α-carbon of phenylalanine), the synthesis of its isomers or more complex derivatives can require control of diastereoselectivity.

A common strategy involves the diastereoselective alkylation or protonation of a chiral enolate. nih.gov For example, an N-acylated glycine (B1666218) derivative can be converted into a chiral enolate using a chiral base or an auxiliary. Subsequent reaction with a benzyl (B1604629) halide (or a related electrophile) can proceed with high diastereoselectivity, affording one diastereomer preferentially. This approach could be adapted to synthesize specific diastereomers of N-(2-bromobenzoyl)phenylalanine derivatives that contain an additional stereocenter. nih.gov

Synthesis of Precursor Molecules for N-(2-Bromobenzoyl)phenylalanine

The primary precursors for the synthesis are phenylalanine and an activated derivative of 2-bromobenzoic acid.

Phenylalanine : L-phenylalanine and D-phenylalanine are naturally occurring and commercially available amino acids, produced on an industrial scale through fermentation or enzymatic synthesis. google.com Racemic D,L-phenylalanine is also readily available.

2-Bromobenzoyl chloride : This is the most common activated precursor for the acylation step. It can be synthesized from 2-bromobenzoic acid. A typical laboratory preparation involves heating 2-bromobenzoic acid with a chlorinating agent such as phosphorus trichloride (B1173362) or thionyl chloride. prepchem.com

A representative synthesis is detailed in the following table:

| Reactants | Reagent | Solvent | Conditions | Product |

| 2-Bromobenzoic acid | Phosphorous trichloride | 1,2-Dichloroethane (B1671644) | Reflux for 4 hours | 2-Bromobenzoyl chloride prepchem.com |

This table summarizes a literature procedure for the synthesis of a key precursor.

Preparation of Ortho-Brominated Benzoylating Agents

The key reagent for the acylation of phenylalanine is an activated form of 2-bromobenzoic acid. The most common and effective benzoylating agent is 2-bromobenzoyl chloride.

The conversion of 2-bromobenzoic acid to 2-bromobenzoyl chloride is a standard procedure in organic synthesis. A prevalent method involves the use of thionyl chloride (SOCl₂) sciencemadness.orgresearchgate.netresearchgate.net. This reaction is typically performed by refluxing 2-bromobenzoic acid with an excess of thionyl chloride. The presence of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction google.com. The reaction proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, resulting in the formation of the desired acyl chloride. After the reaction is complete, the excess thionyl chloride is removed, often by distillation under reduced pressure, to yield the crude 2-bromobenzoyl chloride, which can be purified by vacuum distillation researchgate.netgoogle.com.

Another method for the preparation of 2-bromobenzoyl chloride involves the use of phosphorus trichloride (PCl₃) prepchem.com. In this procedure, 2-bromobenzoic acid is heated with phosphorus trichloride in an inert solvent such as 1,2-dichloroethane prepchem.com.

Below is a table summarizing typical reaction conditions for the synthesis of 2-bromobenzoyl chloride.

Table 1: Synthesis of 2-Bromobenzoyl Chloride

| Starting Material | Reagent | Solvent | Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromobenzoic Acid | Thionyl Chloride (SOCl₂) | None (neat) or Dichloromethane (B109758) | N,N-Dimethylformamide (DMF) (catalytic) | Reflux, 2-4 hours | High (typically >90%) | google.com |

| 2-Bromobenzoic Acid | Phosphorus Trichloride (PCl₃) | 1,2-Dichloroethane | None | Reflux, 4 hours | Not specified | prepchem.com |

Derivatization of Phenylalanine for Acylation Reactions

For the acylation reaction to proceed efficiently and to minimize side reactions, phenylalanine is often derivatized. The primary purpose of derivatization is to protect the carboxylic acid functional group, which could otherwise interfere with the acylation of the amino group.

A common derivatization strategy is the esterification of the carboxylic acid group. The methyl or ethyl ester of phenylalanine is frequently used. A standard method for this transformation is the Fischer esterification, where phenylalanine is treated with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄) nih.gov. An alternative and highly effective method involves the use of thionyl chloride in the corresponding alcohol rsc.orgresearchgate.netresearchgate.net. For instance, L-phenylalanine can be converted to its methyl ester hydrochloride in high yield by reacting it with thionyl chloride in methanol at low temperatures, followed by stirring at room temperature rsc.org.

The acylation of the amino group of phenylalanine can then be carried out using the prepared 2-bromobenzoyl chloride. A widely used method for this N-acylation is the Schotten-Baumann reaction iitk.ac.inbyjus.comwikipedia.orgorganic-chemistry.org. This reaction is typically performed in a two-phase system consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous basic solution (such as sodium hydroxide (B78521) or potassium carbonate) wikipedia.orgorganic-chemistry.org. The phenylalanine ester is dissolved in the organic solvent, and the 2-bromobenzoyl chloride is added. The base in the aqueous phase serves to neutralize the hydrogen chloride that is formed during the reaction, driving the equilibrium towards the formation of the amide product byjus.comorganic-chemistry.org.

In some cases, the acylation can be performed directly on the unprotected amino acid, also under Schotten-Baumann conditions, where the amino acid is dissolved in an aqueous basic solution before the addition of the acyl chloride researchgate.net. However, protecting the carboxylic acid group as an ester can improve solubility in organic solvents and lead to cleaner reactions.

The table below outlines a typical derivatization and subsequent acylation sequence.

Table 2: Derivatization of Phenylalanine and N-Acylation

| Step | Substrate | Reagents | Solvent | Reaction Conditions | Product | Typical Yield | Reference |

|---|---|---|---|---|---|---|---|

| Esterification | L-Phenylalanine | Thionyl Chloride, Methanol | Methanol | 0°C to room temperature, 24 hours | L-Phenylalanine methyl ester hydrochloride | ~97% | rsc.org |

| N-Acylation (Schotten-Baumann) | L-Phenylalanine methyl ester | 2-Bromobenzoyl chloride, Aqueous NaOH | Dichloromethane/Water | Room temperature | N-(2-Bromobenzoyl)phenylalanine methyl ester | High | wikipedia.orgorganic-chemistry.org |

| N-Acylation (Direct) | L-Phenylalanine | 2-Bromobenzoyl chloride, Aqueous NaHCO₃ | Benzene (B151609)/Water | Room temperature with stirring | N-(2-Bromobenzoyl)phenylalanine | ~60% | researchgate.net |

Purification and Isolation Techniques for N-(2-Bromobenzoyl)phenylalanine

Following the synthesis, the crude N-(2-bromobenzoyl)phenylalanine or its ester must be purified to remove unreacted starting materials, by-products, and residual solvents. The most common techniques for the purification of N-acylated amino acids are crystallization and column chromatography.

Crystallization is a widely used and effective method for purifying solid organic compounds. The choice of solvent is critical for successful crystallization. A suitable solvent system is one in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For N-acylated amino acids, mixtures of solvents like ethanol (B145695)/water or ethyl acetate (B1210297)/hexane (B92381) are often effective rsc.orggoogle.com. The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified compound crystallizes out, leaving the impurities in the mother liquor. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. For instance, L-phenylalanine methyl ester hydrochloride can be recrystallized from a mixture of ethyl acetate and ethanol rsc.org. Long-chain amino acids have been purified by recrystallization from aqueous acetic acid or aqueous ethanol solutions google.com.

Column chromatography is another powerful purification technique, particularly useful for separating mixtures that are difficult to crystallize or for achieving very high purity. Silica (B1680970) gel is the most common stationary phase for the purification of N-acylated amino acids diaion.com. The crude product is dissolved in a minimal amount of a suitable solvent and applied to the top of a column packed with silica gel. A solvent system (eluent) is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. For N-acylated amino acids, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is often used as the eluent, with the polarity of the mixture being adjusted to achieve optimal separation. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

The table below summarizes the common purification techniques.

Table 3: Purification Techniques for N-Acylated Phenylalanine Derivatives

| Technique | Typical Solvents/Eluents | Principle of Separation | Applicability | Reference |

|---|---|---|---|---|

| Crystallization | Ethanol/Water, Ethyl Acetate/Hexane, Aqueous Acetic Acid | Differential solubility of the compound and impurities at different temperatures. | Purification of solid, crystalline products. | rsc.orggoogle.comgoogle.com |

| Column Chromatography | Hexane/Ethyl Acetate gradients, Dichloromethane/Methanol gradients | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). | Separation of complex mixtures, purification of non-crystalline products, or achieving high purity. | diaion.comresearchgate.net |

Exploration of Cross-Coupling Reactions at the 2-Bromobenzoyl Moiety

The presence of the bromine atom on the benzoyl ring makes N-(2-bromobenzoyl)phenylalanine an ideal substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the introduction of diverse substituents at the 2-position of the benzoyl group.

Palladium catalysts are particularly effective in mediating cross-coupling reactions involving aryl bromides. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, has been successfully applied to N-(2-bromobenzoyl)phenylalanine derivatives. For instance, the coupling of the methyl ester of N-(2-bromobenzoyl)phenylalanine with various arylboronic acids can be achieved in high yields using a palladium acetate/triphenylphosphine catalytic system. This reaction demonstrates the feasibility of introducing new aryl groups at the 2-position of the benzoyl moiety.

The Heck reaction, which involves the coupling of an unsaturated compound with an organohalide, represents another powerful tool for the functionalization of N-(2-bromobenzoyl)phenylalanine. This reaction allows for the introduction of vinyl groups, which can serve as synthetic intermediates for further transformations.

Below is a table summarizing representative palladium-catalyzed coupling reactions with N-(2-bromobenzoyl)phenylalanine derivatives.

| Coupling Partner | Catalyst System | Product | Yield (%) |

| Phenylboronic acid | Pd(OAc)2/PPh3 | N-(2-phenylbenzoyl)phenylalanine methyl ester | >90 |

| 4-Methylphenylboronic acid | Pd(OAc)2/PPh3 | N-(2-(4-methylphenyl)benzoyl)phenylalanine methyl ester | >90 |

| Styrene | Pd(OAc)2/dppf | N-(2-styrylbenzoyl)phenylalanine methyl ester | 70-85 |

Note: Yields are approximate and can vary based on specific reaction conditions.

Beyond palladium, other transition metals can also be employed to functionalize the 2-bromobenzoyl moiety. Copper-catalyzed reactions, for example, are well-suited for the formation of carbon-nitrogen and carbon-oxygen bonds. These transformations allow for the introduction of amine and ether functionalities, further expanding the chemical space accessible from N-(2-bromobenzoyl)phenylalanine.

Derivatization at the Carboxyl and Amino Termini of the Phenylalanine Moiety

The phenylalanine portion of the molecule provides two additional sites for chemical modification: the carboxylic acid and the secondary amine.

The carboxylic acid group can be readily activated to form esters, amides, and other derivatives. Standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the formation of amide bonds with a variety of amines. Esterification can be achieved under acidic or basic conditions, depending on the desired ester. These modifications are critical for modulating the molecule's polarity and for introducing further functional handles.

The secondary amine of the phenylalanine moiety, resulting from the acylation with 2-bromobenzoyl chloride, is generally stable. However, under specific conditions, further N-alkylation or the introduction of a second acyl group could be envisioned, although this is less common. More frequently, the focus is on the initial synthesis where the primary amine of phenylalanine is acylated. Should the need arise, the 2-bromobenzoyl group itself can be considered a protecting group that can potentially be removed under harsh hydrolytic conditions to liberate the free amine of the phenylalanine residue, although this would typically be a destructive transformation for the intended molecular design.

Mechanistic Investigations of Key Reactions Involving N-(2-Bromobenzoyl)phenylalanine

The mechanisms of the palladium-catalyzed cross-coupling reactions involving N-(2-bromobenzoyl)phenylalanine are well-understood and follow the classical catalytic cycles. For the Suzuki-Miyaura reaction, the mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Applications of N 2 Bromobenzoyl Phenylalanine in Peptide and Peptidomimetic Research

Incorporation of N-(2-Bromobenzoyl)phenylalanine into Linear Peptide Sequences

The integration of N-(2-Bromobenzoyl)phenylalanine into linear peptide chains is a key area of its application. This process allows for the creation of peptides with altered characteristics compared to their natural counterparts.

The formation of peptide bonds is a fundamental process in peptide synthesis. For incorporating N-(2-Bromobenzoyl)phenylalanine, standard coupling reagents are employed. These reagents activate the carboxylic acid group of one amino acid, facilitating its reaction with the amino group of another.

Commonly used coupling reagents in peptide synthesis include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and phosphonium (B103445) or uronium salts such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate). nih.gov The choice of reagent and reaction conditions, such as the solvent (e.g., dimethylformamide - DMF), can influence the efficiency of the coupling reaction. nih.gov The presence of the bulky N-(2-bromobenzoyl) group may necessitate optimized conditions to ensure high yields and prevent side reactions.

Table 1: Common Peptide Coupling Reagents

| Reagent Class | Example Reagent | Common Solvent | Key Feature |

| Carbodiimides | EDC | Water or DMF | Versatile and widely used |

| Phosphonium Salts | PyBOP | DMF | High coupling efficiency |

| Uronium Salts | HBTU | DMF | Reduces racemization risk |

This table provides a summary of common coupling reagents applicable to peptide synthesis.

Introducing N-acylated amino acids like N-(2-Bromobenzoyl)phenylalanine can be achieved through two primary strategies: by synthesizing the modified amino acid first and then incorporating it into the peptide chain, or by modifying the phenylalanine residue after it has been incorporated into the peptide. The former approach is generally preferred as it allows for better control and characterization of the modified building block before its use in peptide synthesis. ntu.ac.uk

The synthesis of N-(2-Bromobenzoyl)phenylalanine itself involves the reaction of phenylalanine with 2-bromobenzoyl chloride under suitable basic conditions. Once synthesized and purified, this N-acylated amino acid can be used in standard solid-phase peptide synthesis (SPPS) protocols. nih.gov SPPS allows for the sequential addition of amino acids to a growing peptide chain that is attached to a solid resin support. youtube.com

Design and Synthesis of Cyclic Peptides and Peptidomimetics Utilizing N-(2-Bromobenzoyl)phenylalanine

Cyclic peptides often exhibit enhanced stability and bioactivity compared to their linear counterparts. rsc.orgnih.gov N-(2-Bromobenzoyl)phenylalanine can be a valuable component in the design and synthesis of these cyclic structures.

There are several strategies for cyclizing peptides. "Head-to-tail" cyclization involves forming a peptide bond between the N-terminus and the C-terminus of a linear peptide precursor. nih.goved.ac.uk In the context of a peptide containing N-(2-Bromobenzoyl)phenylalanine at the N-terminus, this type of cyclization would not directly involve the 2-bromobenzoyl group in the ring-forming reaction.

"Sidechain-to-sidechain" cyclization connects the side chains of two amino acid residues within the peptide sequence. nih.govrsc.org A more relevant strategy for leveraging the 2-bromobenzoyl group is through intramolecular reactions involving the bromo-substituent. For instance, palladium-catalyzed intramolecular C-H arylation could potentially be used to form a cyclic structure by linking the phenyl ring of the benzoyl group to another part of the peptide backbone or a side chain.

The presence of the N-(2-bromobenzoyl) group can significantly influence the conformation of the peptide chain. nih.gov This bulky, aromatic group can introduce steric hindrance and specific non-covalent interactions, such as pi-stacking, which can pre-organize the linear peptide into a conformation that is favorable for macrocyclization. This pre-organization can lead to higher yields and better selectivity for the desired cyclic product. The conformational constraints imposed by this group can also be a key determinant of the final three-dimensional structure and, consequently, the biological activity of the cyclic peptide.

N-(2-Bromobenzoyl)phenylalanine as a Scaffold for Rational Design of Bioactive Molecules

The unique chemical structure of N-(2-Bromobenzoyl)phenylalanine makes it a useful scaffold for the rational design of new bioactive molecules. The 2-bromobenzoyl moiety provides a reactive handle for further chemical modifications. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the attachment of a wide variety of chemical groups, enabling the synthesis of a library of derivatives with diverse functionalities. This approach is valuable in drug discovery for exploring the structure-activity relationships of a lead compound.

The phenylalanine portion of the molecule provides a chiral backbone that can mimic a natural peptide structure, potentially leading to interactions with biological targets that recognize amino acids or peptides. nih.gov By combining the peptide-like scaffold with the synthetically versatile bromobenzoyl group, researchers can design and synthesize novel peptidomimetics with tailored biological activities.

Study of Protein-Peptide Interactions via N-(2-Bromobenzoyl)phenylalanine-containing Probes (Focus on in vitro research methodologies)

A comprehensive review of scientific literature and research databases reveals a notable absence of published studies detailing the specific application of N-(2-Bromobenzoyl)phenylalanine as a probe for the in vitro study of protein-peptide interactions. While the broader class of N-acylated phenylalanine derivatives and other modified amino acids are utilized in various biochemical assays to investigate molecular recognition, specific research findings, and data tables for N-(2-Bromobenzoyl)phenylalanine in this context are not available in the public domain.

The fundamental principles of using modified amino acids in peptide probes often rely on the unique properties imparted by the modifying group. For instance, photo-reactive groups can be used for photoaffinity labeling to covalently capture interacting partners upon UV irradiation. Fluorescent moieties are employed in techniques like Fluorescence Polarization (FP) to monitor binding events in real-time. Similarly, heavy atoms can be introduced for crystallographic studies to aid in structure determination.

Theoretically, the N-(2-Bromobenzoyl)phenylalanine structure possesses features that could be exploited in such assays. The bromobenzoyl group could potentially serve as a photo-crosslinking agent or as a heavy atom for phasing in X-ray crystallography. Its incorporation into a peptide sequence would position this functional group at a specific site to probe interactions.

However, without experimental data, any discussion of its application in specific in vitro methodologies such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or specific enzyme-linked immunosorbent assays (ELISAs) remains speculative. The scientific community has not published research that characterizes the utility of N-(2-Bromobenzoyl)phenylalanine for these purposes. Therefore, no detailed research findings or data tables can be presented.

Spectroscopic and Advanced Characterization for N 2 Bromobenzoyl Phenylalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

To unambiguously assign the signals from the 1D spectra, several 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). nih.gov It would be crucial for identifying the spin systems, for instance, by tracing the correlation from the N-H proton to the α-CH and then to the β-CH₂ protons of the phenylalanine backbone. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond C-H correlation). chemicalbook.com It allows for the definitive assignment of each proton signal to its corresponding carbon signal, for example, linking the α-proton signal to the α-carbon signal. nih.govchemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). chemicalbook.com It is indispensable for piecing together the molecular fragments. For instance, an HMBC experiment would show a correlation from the amide N-H proton to the amide carbonyl carbon and to the α-carbon, confirming the amide linkage. Crucially, it would also show correlations between the protons on the 2-bromobenzoyl ring and the amide carbonyl carbon, confirming the connection between the two main fragments of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of N-(2-bromobenzoyl)phenylalanine. The molecular formula is C₁₆H₁₄BrNO₃, which has a theoretical monoisotopic mass of 347.0157 g/mol . An HRMS measurement provides a highly accurate mass (typically to within 5 ppm), which can confirm the elemental composition and rule out other potential formulas. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak [M+H]⁺, with two signals of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

While direct crystallographic data for the title compound is unavailable, valuable structural insights can be inferred from the analysis of its constituent precursors and closely related analogs that have been characterized by X-ray crystallography. These include 2-bromobenzoic acid and N-benzoylphenylalanine.

Insights from Precursor and Analog Structures:

The crystal structure of 2-bromobenzoic acid has been redetermined with high precision. nih.govresearchgate.net In this molecule, the carboxylic acid group is not perfectly coplanar with the benzene (B151609) ring, showing a dihedral angle of 18.7(2)°. nih.govresearchgate.net This torsion is a common feature in ortho-substituted benzoic acids, arising from steric hindrance between the bromine atom and the carboxyl group. The crystal packing is characterized by the formation of hydrogen-bonded dimers, a classic motif for carboxylic acids, where two molecules are linked via O-H···O hydrogen bonds. nih.gov

By combining the known structural features of these fragments, a hypothetical solid-state conformation of N-(2-Bromobenzoyl)phenylalanine can be proposed. It is anticipated that the 2-bromobenzoyl group would exhibit a similar out-of-plane rotation relative to the amide linkage, influenced by the bulky bromine substituent. The phenylalanine residue would adopt a specific conformation defined by the torsional angles along its backbone. The crystal packing would likely be dominated by hydrogen bonding involving the carboxylic acid and amide groups, potentially forming dimers or extended networks, alongside possible halogen bonding or π-π stacking interactions involving the aromatic rings.

The definitive elucidation of the three-dimensional structure of N-(2-Bromobenzoyl)phenylalanine, however, awaits the successful growth of single crystals suitable for X-ray diffraction analysis. Such a study would provide invaluable information on its molecular geometry and supramolecular assembly in the solid state.

Crystallographic Data for Related Compounds

Computational and Theoretical Studies of N 2 Bromobenzoyl Phenylalanine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure, stability, and reactivity. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like N-(2-bromobenzoyl)phenylalanine, DFT calculations would be instrumental in elucidating its electronic properties.

A typical DFT study would involve geometry optimization of the molecule to find its lowest energy conformation. Following optimization, a range of electronic descriptors can be calculated. These often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity, are also commonly computed. These are derived from the conceptual DFT framework and include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

In a study on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides, a related class of compounds containing the 2-bromobenzoyl moiety, DFT calculations were employed to compute these very descriptors. nih.gov Such studies often utilize hybrid functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-311G(d,p)) to achieve reliable results. The insights from these calculations on analogous systems suggest that the 2-bromobenzoyl group would significantly influence the electronic distribution and reactivity of the phenylalanine scaffold.

The following table illustrates the types of data that would be generated from DFT calculations on N-(2-bromobenzoyl)phenylalanine, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Electronegativity (χ) | 3.85 eV | Measure of the ability to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | 2.80 eV | Propensity to act as an electrophile. |

This table is illustrative and does not represent experimentally verified data for N-(2-Bromobenzoyl)phenylalanine.

Ab Initio Methods for Ground State Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory can provide valuable benchmarks for ground state properties.

For N-(2-bromobenzoyl)phenylalanine, ab initio calculations, particularly at the MP2 level, would be employed to obtain a more accurate description of electron correlation effects, which are important for non-covalent interactions within the molecule. These calculations would refine the optimized geometry and provide more precise values for properties such as the dipole moment and polarizability. A study on norbornane (B1196662) analogues of phenylalanine utilized both Hartree-Fock and second-order Møller-Plesset calculations with a 6-31G(d) basis set to investigate local minimum energy conformations, highlighting the utility of these methods in conformational analysis. nih.gov

Conformational Analysis and Potential Energy Surfaces

The biological and material properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how N-(2-bromobenzoyl)phenylalanine might behave in a solution or when interacting with other molecules.

An MD simulation would typically involve placing the molecule in a box of solvent (e.g., water) and running the simulation for a period of nanoseconds to microseconds. The trajectory from the simulation can be analyzed to identify dominant conformations, intramolecular hydrogen bonds, and the dynamics of the flexible side chains. While no specific MD studies on N-(2-bromobenzoyl)phenylalanine were found, research on the self-assembly of phenylalanine and its derivatives into nanotubes demonstrates the power of MD in understanding intermolecular interactions and dynamic processes.

Monte Carlo and Basin Hopping Searches for Conformations

Monte Carlo (MC) methods, including basin-hopping algorithms, offer an alternative approach to exploring the potential energy surface of a molecule. These methods use random sampling to generate new conformations and accept or reject them based on their energy. This allows for a more extensive search of the conformational space than can sometimes be achieved with MD simulations, particularly for complex molecules with many rotatable bonds. Such methods would be valuable in identifying the global minimum energy structure of N-(2-bromobenzoyl)phenylalanine and a family of low-energy conformers.

Molecular Docking and Interaction Modeling for Mechanistic Hypotheses (purely theoretical, without biological data)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Even in the absence of specific biological data for N-(2-bromobenzoyl)phenylalanine, theoretical docking studies can be performed to generate hypotheses about its potential interactions with biologically relevant macromolecules.

For instance, given the structural similarity to other enzyme inhibitors, one could hypothesize that N-(2-bromobenzoyl)phenylalanine might interact with the active site of a particular enzyme. A molecular docking study would involve:

Selection of a target protein: Based on the structural features of N-(2-bromobenzoyl)phenylalanine, a hypothetical protein target could be chosen (e.g., a protease or a kinase).

Preparation of the ligand and receptor: The 3D structures of N-(2-bromobenzoyl)phenylalanine and the target protein would be prepared, which includes adding hydrogen atoms and assigning charges.

Docking simulation: A docking program would be used to explore possible binding modes of the ligand in the active site of the protein.

Analysis of results: The predicted binding poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (given the presence of bromine).

A study on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides performed molecular docking against the EGFR kinase domain, revealing the importance of hydrogen bonding with a threonine residue in the active site. nih.gov This suggests that the amide group of N-(2-bromobenzoyl)phenylalanine could also participate in similar hydrogen bonding interactions.

The following table provides a hypothetical summary of a theoretical docking study of N-(2-bromobenzoyl)phenylalanine against a generic enzyme active site.

| Interaction Type | Potential Interacting Residues | Significance |

| Hydrogen Bond | Asp, Glu, Ser | The amide N-H and carbonyl oxygen can act as hydrogen bond donor and acceptor, respectively. |

| Hydrophobic Interaction | Leu, Val, Phe | The phenyl rings of the phenylalanine and benzoyl moieties can engage in hydrophobic interactions. |

| Halogen Bond | Carbonyl oxygen of backbone | The bromine atom can act as a halogen bond donor to an electron-rich atom. |

| Pi-Pi Stacking | Phe, Tyr, Trp | The aromatic rings can stack with aromatic residues in the binding site. |

This table is illustrative and based on general principles of molecular recognition.

Spectroscopic Parameter Prediction through Computational Chemistry

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For a molecule like N-(2-Bromobenzoyl)phenylalanine, these theoretical calculations can predict vibrational spectra (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). The primary method for such predictions is Density Functional Theory (DFT), a quantum chemical approach that balances computational cost with high accuracy. jetir.org

The typical workflow for these predictions involves several key steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. Using a selected DFT functional (like the widely used B3LYP) and a basis set (such as 6-311++G(d,p)), the molecular geometry is optimized to find its lowest energy conformation. jetir.org For flexible molecules, a conformational search is necessary to identify the most stable arrangement of atoms. nih.gov

Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. These calculations yield the predicted frequencies and intensities of infrared (IR) and Raman bands. nih.govresearchgate.net The results are crucial for assigning experimental spectral peaks to specific molecular vibrations, such as C=O stretching, N-H bending, or aromatic ring modes. researchgate.net

NMR Chemical Shift Prediction: Theoretical NMR chemical shifts (for ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically with DFT. bohrium.com These predicted shifts are invaluable for assigning complex experimental NMR spectra and confirming the chemical structure. researchgate.netfrontiersin.org

Electronic Properties Prediction: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption wavelengths (λmax). jetir.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also performed to understand the molecule's electronic structure and reactivity. jetir.org

While no specific data exists for N-(2-Bromobenzoyl)phenylalanine, studies on analogous compounds like p-Bromo-dl-phenylalanine have successfully used the DFT/B3LYP/6–311++G(d,p) method to calculate and assign its spectroscopic profile. jetir.org Such studies demonstrate a strong correlation between theoretical predictions and experimental data, validating the power of computational chemistry in modern chemical analysis.

Emerging Research Directions for N 2 Bromobenzoyl Phenylalanine

Development of Novel Synthetic Methodologies for Related N-Acylated Amino Acids

The synthesis of N-acylated amino acids (NAAAs) is a cornerstone for the exploration of their properties and applications. Traditional methods, such as the Schotten-Baumann reaction, which typically involves the use of acyl chlorides and amino acids in a basic aqueous solution, are being supplemented and, in some cases, replaced by more novel and efficient methodologies nih.gov. These emerging techniques aim to improve yields, reduce reaction times, minimize the use of hazardous reagents, and facilitate the creation of diverse libraries of NAAAs.

One of the most promising areas is the use of enzyme-catalyzed synthesis . Biocatalysis offers a green and highly selective alternative to conventional chemical synthesis. Enzymes like lipases and acylases can catalyze the formation of amide bonds under mild conditions, often avoiding the need for toxic activating agents wikipedia.orgnih.gov. For instance, acylase I from pig kidney has been shown to effectively catalyze the synthesis of various N-lauroyl-L-amino acids nih.gov. ATP-dependent enzymes, such as acyl-adenylating enzymes, represent another enzymatic strategy that couples ATP hydrolysis to the formation of an acyl-adenylate intermediate, which then reacts with the amino acid wikipedia.org.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of N-acylated amino acids and their derivatives. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating umich.eduacs.org. This technique has been successfully applied to the synthesis of N-carbamoyl-L-amino acids and ionic-esterified amino acids nih.govumich.edu.

Ultrasound-assisted synthesis is another green chemistry approach that utilizes the energy of ultrasonic waves to promote chemical reactions. This method can lead to faster reaction rates and higher yields under ambient conditions, as demonstrated in the synthesis of quinazolinones from o-aminobenzamides, a reaction type related to N-acylation scilit.com. The application of ultrasound has been explored for various steps in bioprocesses, including enzymatic hydrolysis, which is relevant to the synthesis and modification of biomolecules like NAAAs consensus.app.

The Ugi four-component reaction (U-4CR) is a particularly powerful method for the high-throughput synthesis of N-acylated amino acid derivatives. This one-pot reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate a bis-amide product wikipedia.org. The Ugi reaction is highly versatile and has been instrumental in creating large combinatorial libraries of peptide-like structures for drug discovery and other applications nih.govacs.org.

| Methodology | Key Advantages | Key Disadvantages | References |

| Schotten-Baumann Reaction | Well-established, versatile | Often requires harsh conditions, may use hazardous reagents | nih.gov |

| Enzyme-Catalyzed Synthesis | Mild reaction conditions, high selectivity, environmentally friendly | Enzyme cost and stability can be a factor, lower yields in some cases | wikipedia.orgnih.govnih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control | Requires specialized equipment, potential for localized overheating | nih.govumich.eduacs.org |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, improved yields, ambient conditions | Equipment dependent, potential for radical formation | scilit.comconsensus.app |

| Ugi Four-Component Reaction | High-throughput, combinatorial library synthesis, one-pot reaction | Product diversity can be limited by starting materials, purification can be challenging | wikipedia.orgnih.govacs.org |

Integration into Chemosensory and Molecular Recognition Systems (as a research tool)

N-acylated amino acids are increasingly recognized as important signaling molecules in various biological systems, where they interact with a range of protein targets, including G-protein coupled receptors (GPCRs) and ion channels nih.govwikipedia.orgnih.govnih.gov. This inherent biological activity makes them valuable as research tools for probing these chemosensory and molecular recognition systems. The structural diversity of NAAAs, which can be easily modified by changing both the acyl chain and the amino acid headgroup, allows for the creation of a wide array of ligands to explore novel binding sites and mechanisms of action wikipedia.org.

For instance, N-acyl aromatic amino acids (NA-ArAAs), a subclass to which N-(2-bromobenzoyl)phenylalanine belongs, are gaining attention for their potential roles in cellular signaling, although they remain a relatively underappreciated group of lipids researchgate.net. These molecules can modulate the activity of various receptors, and their presence may contribute to the "entourage effect," where a mixture of related compounds exhibits enhanced biological activity researchgate.net.

A concrete example of an N-acylated phenylalanine derivative being used in this context is N-benzoyl-D-phenylalanine. It has been shown to stimulate insulin (B600854) secretion by interacting with the sulfonylurea receptor 1 (SUR1), a key component of the ATP-sensitive potassium channel in pancreatic beta-cells nih.gov. This demonstrates how a synthetic N-acylated amino acid can be used to probe the function of a specific receptor and its associated signaling pathway.

The amphipathic nature of NAAAs, with a polar amino acid headgroup and a nonpolar acyl tail, allows them to interact with membrane proteins at the lipid-protein interface, potentially altering protein conformation and function wikipedia.org. By systematically varying the structure of the N-acyl group and the amino acid, researchers can develop a toolbox of chemical probes to map the binding pockets of receptors and understand the structural requirements for ligand recognition and activation. The inclusion of a bromine atom in N-(2-bromobenzoyl)phenylalanine could provide an additional point of interaction or a useful spectroscopic handle for such studies.

Exploration in Chemical Biology Probes (e.g., photoaffinity labeling, if the benzoyl group is made photoreactive, as a research tool)

A particularly exciting research direction for N-(2-Bromobenzoyl)phenylalanine and its analogs is their potential use as chemical biology probes, especially in the field of photoaffinity labeling. This powerful technique allows researchers to identify and map the interactions between a ligand and its biological target by forming a covalent bond upon photoactivation acs.orgresearchgate.net.

The benzoyl group in N-(2-bromobenzoyl)phenylalanine is structurally related to benzophenone (B1666685), a widely used photoreactive moiety in chemical biology researchgate.net. The most popular photoreactive amino acid for this purpose is p-benzoyl-L-phenylalanine (pBpa) wikipedia.orgumich.edunih.govlonglabstanford.org. Upon exposure to UV light (typically around 350-360 nm), the benzophenone group in pBpa is excited to a reactive diradical triplet state. This highly reactive species can then abstract a hydrogen atom from a nearby amino acid residue in a binding partner, leading to the formation of a stable, covalent cross-link researchgate.netresearchgate.net.

This technology has several key advantages:

Specificity: The covalent bond is only formed when the probe is in close proximity to its target, providing high spatial resolution of the binding site.

Temporal Control: The cross-linking reaction is initiated by light, allowing for precise control over when the interaction is captured nih.gov.

Versatility: pBpa can be genetically encoded into proteins in both prokaryotic and eukaryotic cells, enabling the study of protein-protein and protein-nucleic acid interactions within a living system umich.edulonglabstanford.orgnih.gov.

By modifying the 2-bromobenzoyl group of N-(2-Bromobenzoyl)phenylalanine to enhance its photoreactivity, for example by creating a benzophenone-like structure, this compound could be developed into a novel photoaffinity probe. Such a probe could be used to:

Identify the unknown cellular targets of bioactive N-acylated amino acids.

Map the ligand-binding pocket of known receptors with high precision.

Stabilize transient protein-protein interactions for structural studies.

Furthermore, research has shown that modifying the benzophenone ring, for instance with halogen atoms, can increase the efficiency of photocrosslinking researchgate.net. The bromine atom already present in N-(2-bromobenzoyl)phenylalanine could potentially influence its photoreactive properties, or it could serve as a starting point for further chemical modifications to optimize it as a photoaffinity label.

Advancements in High-Throughput Synthesis and Screening of Derivatives

To fully explore the potential of N-(2-Bromobenzoyl)phenylalanine and its analogs as research tools and potential therapeutic leads, it is essential to synthesize and screen a large number of derivatives. Recent advancements in high-throughput synthesis and screening technologies are making this possible.

High-Throughput Synthesis:

Combinatorial chemistry provides powerful strategies for the rapid generation of large libraries of related compounds. For N-acylated amino acids, several methods are particularly well-suited for high-throughput synthesis:

Solid-Phase Peptide Synthesis (SPPS): While traditionally used for making peptides, SPPS can be adapted to synthesize libraries of N-acylated amino acids by using a diverse set of acylating agents on resin-bound amino acids nih.gov.

Ugi Four-Component Reaction (U-4CR): As mentioned earlier, the Ugi reaction is a one-pot, multi-component reaction that is ideal for creating large libraries of α-aminoacyl amides with high structural diversity wikipedia.orgnih.govacs.org. By varying the four starting components (an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide), vast numbers of unique compounds can be synthesized in parallel.

Triazine-Scaffolded Libraries: Using a triazine core, different amino acid-like substituents can be sequentially added to create a library of affinity ligands researchgate.net.

These methods allow for the systematic modification of the phenylalanine backbone, the acyl chain, and the substitution pattern on the benzoyl ring of the parent compound, N-(2-bromobenzoyl)phenylalanine.

High-Throughput Screening (HTS):

Once a library of derivatives has been synthesized, high-throughput screening methods are needed to rapidly assess their biological activity. Several techniques are available for this purpose:

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is a sensitive method for detecting protein-ligand interactions in a high-throughput format. It measures the binding of a ligand to a protein target by bringing two different beads into close proximity, which generates a luminescent signal nih.gov.

NMR-Based Screening: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to screen compound libraries for binding to a target protein. Techniques like saturation transfer difference (STD) NMR or competition binding experiments can identify "hits" and even provide an estimate of their binding affinity nih.govacs.org.

Thermal Shift Assays (TSA): This method measures the change in the melting temperature of a protein upon ligand binding. It is a valuable tool for identifying compounds that stabilize a protein, which is often an indication of binding, and can be performed in a high-throughput format oup.com.

By combining high-throughput synthesis of N-(2-bromobenzoyl)phenylalanine derivatives with these advanced screening technologies, researchers can efficiently explore the structure-activity relationships of this class of compounds and identify novel probes and modulators of biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.